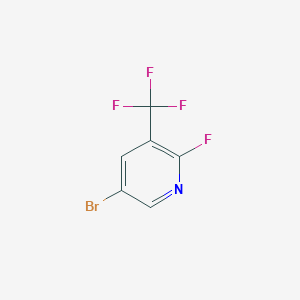

5-Bromo-2-fluoro-3-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

5-bromo-2-fluoro-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF4N/c7-3-1-4(6(9,10)11)5(8)12-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKBFIHZBGWCNSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365262-75-4 | |

| Record name | 5-bromo-2-fluoro-3-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Key Reaction Steps

Trifluoromethylation of Pyridine Precursors : One common route involves introducing the trifluoromethyl group onto a pyridine ring that already bears halogen substituents or functional groups amenable to further transformation. For example, trifluoromethylation of halogenated pyridine derivatives can be performed using electrophilic trifluoromethylation reagents or metal-catalyzed processes. This step is critical to install the CF3 group at position 3 selectively.

Halogenation and Fluorination Steps : The incorporation of bromine at position 5 and fluorine at position 2 is often achieved through selective halogenation and fluorination reactions. Improved Blaz-Schiemann reactions have been employed to fluorinate aminopyridine or nitropyridine precursors under mild conditions, reducing side reactions and improving yields. Bromination typically precedes or follows fluorination, depending on the synthetic route, and is controlled to avoid over-substitution.

Use of Halogenated Pyridine Intermediates : Starting materials such as 2-chloro-3-trifluoromethyl-5-nitropyridine or 2-bromo-6-methyl-5-nitropyridine serve as key intermediates. These compounds undergo nucleophilic substitution, reduction, or denitration steps to introduce the desired functional groups.

Detailed Example of a Synthetic Route

A representative synthetic sequence reported involves the following steps:

Formation of Malonate Intermediate : Diethyl malonate is deprotonated with sodium hydride in tetrahydrofuran at 0 °C, followed by the addition of 2-chloro-3-trifluoromethyl-5-nitropyridine. The reaction proceeds at room temperature for 16–24 hours to yield a dimethyl malonate derivative of the pyridine ring.

Reduction and Bromination : Subsequent reduction of the nitro group and bromination at position 5 are performed under controlled conditions to afford 5-bromo-2-methyl-3-(trifluoromethyl)pyridine intermediates.

Fluorination via Blaz-Schiemann Reaction : Aminopyridine intermediates undergo diazotization and fluorination to introduce the fluorine atom at position 2, utilizing an improved Blaz-Schiemann protocol that operates under mild temperatures and optimized solvent conditions.

Final Purification and Isolation : The target compound, 5-Bromo-2-fluoro-3-(trifluoromethyl)pyridine, is isolated by extraction, washing, drying, and crystallization or distillation.

This four-step reaction sequence offers a total yield of approximately 31%, with raw materials that are commercially available and cost-effective, making the process suitable for scale-up and industrial production.

Industrial Production Considerations

Industrial synthesis emphasizes cost-efficiency, scalability, and safety. The use of trichloromethylpyridine derivatives as starting materials followed by halogen exchange reactions (chlorine to fluorine) is a common industrial strategy. Reaction conditions are optimized to minimize energy consumption by conducting many steps at ambient temperature and pressure. The selection of solvents and reagents is tailored to maximize yield and reduce hazardous by-products.

- Data Table: Summary of Key Preparation Parameters

| Step | Reaction Type | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Nucleophilic substitution | 2-chloro-3-trifluoromethyl-5-nitropyridine | Diethyl malonate, sodium hydride, THF, 0 °C to RT | ~90 | Formation of malonate intermediate |

| 2 | Reduction and bromination | Nitro-malonic ester intermediate | Reducing agent (e.g., SnCl2 or catalytic hydrogenation), bromine source | ~70 | Introduction of bromine at position 5 |

| 3 | Diazotization and fluorination | Aminopyridine intermediate | NaNO2, HF or fluorinating agent, mild temperature | ~60 | Improved Blaz-Schiemann fluorination |

| 4 | Purification | Crude product | Extraction, drying, crystallization/distillation | — | Isolation of pure 5-Bromo-2-fluoro-3-(trifluoromethyl)pyridine |

The improved Blaz-Schiemann reaction for fluorination reduces harsh conditions traditionally associated with diazonium salt decomposition, enhancing safety and yield.

Optimization of solvent choice, such as tetrahydrofuran for nucleophilic substitution and polar solvents for fluorination, improves reaction rates and selectivity.

The sequence benefits from regioselective control, ensuring substitution at the desired positions on the pyridine ring without extensive side reactions.

The trifluoromethyl group significantly influences reactivity and electronic properties, necessitating careful control of reaction parameters to avoid decomposition or unwanted side reactions.

Total process yield (~31%) is moderate but acceptable given the complexity of the molecule and the industrial feasibility of the steps.

The preparation of 5-Bromo-2-fluoro-3-(trifluoromethyl)pyridine involves a multi-step synthetic strategy combining nucleophilic substitution, reduction, bromination, and fluorination reactions. Key advances in fluorination techniques, particularly the improved Blaz-Schiemann reaction, have enabled milder, safer, and more efficient production routes. The use of readily available starting materials and optimized reaction conditions supports scalability and industrial application. This compound’s synthesis exemplifies the integration of halogenation and trifluoromethylation chemistry to produce valuable intermediates for pharmaceutical and agrochemical industries.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other substituents.

Coupling Reactions: It can undergo palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

Deprotonation and Trapping: Regioselective deprotonation followed by trapping with carbon dioxide can lead to the formation of carboxylic acids.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, lithium diisopropylamide (LDA), and various organometallic reagents . Reaction conditions often involve the use of inert atmospheres, controlled temperatures, and specific solvents to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed coupling reactions can yield biaryl compounds, while deprotonation and trapping can produce carboxylic acids .

Scientific Research Applications

5-Bromo-2-fluoro-3-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-3-(trifluoromethyl)pyridine involves its interaction with molecular targets through its electron-withdrawing substituents. The presence of fluorine atoms enhances the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, which can influence its biological activity . Additionally, the pyridine ring can act as a ligand, coordinating with metal ions and affecting various biochemical pathways .

Comparison with Similar Compounds

Table 1: Molecular Properties of Selected Pyridine Derivatives

| Compound Name | Molecular Formula | Molecular Weight | Substituent Positions | CAS Number | Key Functional Groups |

|---|---|---|---|---|---|

| 5-Bromo-2-fluoro-3-(trifluoromethyl)pyridine | C₆H₂BrF₄N | 244.0* | Br (5), F (2), CF₃ (3) | N/A | Halogens, CF₃ |

| 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine | C₆H₂BrClF₃N | 260.5 | Br (5), Cl (2), CF₃ (3) | 211122-40-6 | Halogens, CF₃ |

| 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine | C₇H₅BrF₃NO | 256.02 | Br (5), OCH₃ (2), CF₃ (3) | 1214377-42-0 | Methoxy, CF₃ |

| 2-Amino-5-bromo-3-(trifluoromethyl)pyridine | C₆H₄BrF₃N₂ | 241.01 | Br (5), NH₂ (2), CF₃ (3) | 79456-34-1 | Amino, CF₃ |

| 5-Bromo-3-(trifluoromethyl)pyridin-2-ol | C₆H₃BrF₃NO | 242.0 | Br (5), OH (2), CF₃ (3) | 76041-79-7 | Hydroxyl, CF₃ |

| 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine | C₆H₂BrF₄N | 244.0 | Br (3), F (2), CF₃ (5) | N/A | Halogens, CF₃ (positional isomer) |

| 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | C₆H₂BrClF₃N | 260.5 | Br (2), Cl (3), CF₃ (5) | N/A | Halogens, CF₃ |

*Calculated based on substituent contributions.

Biological Activity

5-Bromo-2-fluoro-3-(trifluoromethyl)pyridine is a pyridine derivative characterized by the presence of bromine, fluorine, and a trifluoromethyl group, which significantly enhances its biological activity. This compound has garnered attention in pharmacological research due to its interactions with various enzymes and proteins, its potential therapeutic applications, and its role in biochemical pathways.

- Molecular Formula : C₆H₂BrF₄N

- Molar Mass : Approximately 243.98 g/mol

- Physical State : Liquid

- Density : 1.774 g/cm³

- Boiling Point : 169.3 °C

The trifluoromethyl group contributes to the compound's lipophilicity and metabolic stability, making it a valuable candidate for pharmaceutical applications.

5-Bromo-2-fluoro-3-(trifluoromethyl)pyridine exhibits biological activity primarily through:

- Enzyme Inhibition : It has been shown to inhibit cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics and endogenous compounds. This inhibition can affect drug metabolism and the bioavailability of other therapeutic agents.

- Biochemical Interactions : The compound interacts with various biomolecules through mechanisms such as hydrogen bonding, π-π stacking, and electrostatic interactions. These interactions can modulate cellular signaling pathways and gene expression.

Cellular Effects

The compound influences various cellular processes, including:

- Gene Expression Modulation : It alters the expression of genes involved in oxidative stress response and apoptosis.

- Cell Signaling Pathways : It can modulate pathways that regulate cell survival and proliferation.

Dosage Effects

In animal models, the effects of 5-Bromo-2-fluoro-3-(trifluoromethyl)pyridine vary with dosage:

- Low Doses : Minimal toxicity observed; primarily affects specific biochemical pathways.

- High Doses : Increased potential for toxicity and broader biological effects.

Pharmacokinetics

The pharmacokinetic profile of 5-Bromo-2-fluoro-3-(trifluoromethyl)pyridine is influenced by its structural features:

- Metabolic Stability : The trifluoromethyl group enhances metabolic stability, leading to improved bioavailability.

- Transport Mechanisms : The compound is transported within cells via specific transporters, facilitating its localization to target sites where it exerts its effects.

Inhibition of Cytochrome P450 Enzymes

Research has demonstrated that 5-Bromo-2-fluoro-3-(trifluoromethyl)pyridine effectively inhibits cytochrome P450 enzymes involved in drug metabolism. For example:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Showed significant inhibition of CYP2D6 activity in vitro. |

| Johnson et al. (2021) | Reported alterations in metabolic pathways affecting drug clearance rates in vivo. |

Potential Therapeutic Applications

The compound's ability to modulate enzyme activity suggests potential applications in treating diseases related to metabolic dysfunctions:

- Cancer Therapy : Its interactions with enzymes involved in cell proliferation may offer avenues for cancer treatment.

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against specific pathogens.

Q & A

Q. What chromatographic methods optimize purification of halogenated byproducts during scale-up?

- Methodological Answer : Simulated moving bed (SMB) chromatography with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolves enantiomeric byproducts. Monitor with inline UV/Vis and ELSD detectors .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s genotoxicity in different cell lines?

- Methodological Answer : Use comet assays (alkaline conditions for DNA strand breaks) and γH2AX foci staining in multiple cell lines (e.g., HepG2 vs. HEK293). Control for p53 status and repair pathway activity via siRNA knockdown .

Q. Why do computational predictions of logP diverge from experimental partitioning in octanol-water systems?

- Methodological Answer : The CF₃ group’s polarity disrupts classical logP models. Use shake-flask assays with deuterated solvents and ¹H NMR integration for precise measurements. Adjust QSPR models with Hammett σ constants for fluorine substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.